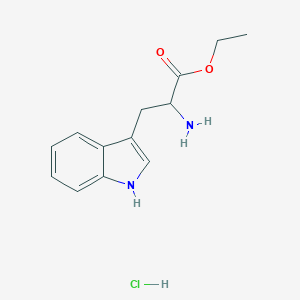

DL-Tryptophan ethyl ester hydrochloride

Descripción

DL-Tryptophan ethyl ester hydrochloride (CAS: 6519-67-1) is a synthetic derivative of the essential amino acid tryptophan, modified by ethyl esterification and hydrochloride salt formation. Its molecular formula is C₁₃H₁₆ClN₂O₂, with a molecular weight of 267.73 g/mol . This compound is a white to pale yellow crystalline powder with ≥99.0% purity, widely used in organic synthesis, pharmaceutical research, and biochemical studies. Key applications include its role as a precursor in β-carboline alkaloid synthesis (e.g., anti-leishmanial agents) and enzymatic interaction studies .

Propiedades

IUPAC Name |

ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6519-67-1, 2899-28-7 | |

| Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Sulfonic Acid Ester-Mediated Esterification

Reaction Mechanism and Procedure

This method, adapted from D-tryptophan ester synthesis , involves a three-step process:

-

Esterification : DL-Tryptophan reacts with a sulfonic acid ethyl ester (e.g., methyl tosylate) in tetrahydrofuran (THF) at 60°C for 8–10 hours to form DL-tryptophan ethyl ester sulfonate.

-

Alkaline Extraction : The sulfonate intermediate is dissolved in water, adjusted to pH 9–10 using 10% NaOH, and extracted with organic solvents (e.g., ethyl acetate or n-butyl acetate). The extract is dehydrated with molecular sieves or anhydrous sodium sulfate.

-

Hydrochloride Formation : Dry HCl gas is introduced into the extract until pH 4–5, precipitating the hydrochloride salt. The product is isolated via vacuum drying, yielding white crystalline solids.

Performance Data

-

Advantages : High optical purity, minimal side reactions.

-

Limitations : Requires specialized sulfonic acid esters and multi-step purification.

Thionyl Chloride-Mediated Esterification

Traditional Approach

Historically, thionyl chloride (SOCl₂) has been used to esterify tryptophan in methanol . The reaction proceeds via:

-

Activation : SOCl₂ reacts with methanol to generate HCl and methyl chlorosulfite.

-

Esterification : DL-Tryptophan reacts in situ, forming the ethyl ester hydrochloride.

-

Workup : Excess SOCl₂ and solvent are removed under reduced pressure, followed by recrystallization.

Organic Amine-Catalyzed Esterification

Eco-Friendly Synthesis

A modern approach avoids chlorinating agents by using organic amines (e.g., triethylamine) as catalysts :

-

Reaction Setup : DL-Tryptophan, ethanol, and catalytic organic amine are heated under reflux with azeotropic water removal.

-

HCl Introduction : Gaseous HCl is bubbled into the mixture to form the hydrochloride salt.

-

Isolation : The product is crystallized, filtered, and recrystallized from ethanol/water.

Trityl Protection Strategy

Protected Intermediate Route

This method, derived from peptide synthesis protocols , involves:

-

Amino Protection : DL-Tryptophan’s amino group is protected with trityl chloride in chloroform.

-

Esterification : The protected tryptophan reacts with ethanol in the presence of HCl.

-

Deprotection : Hydrolysis with acetic acid yields DL-tryptophan ethyl ester hydrochloride.

Performance Data

-

Purity : Requires purification via sodium hydroxide recrystallization .

-

Advantages : Useful for peptide synthesis requiring orthogonal protection.

-

Limitations : Multi-step process, lower overall yield.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions: DL-Tryptophan ethyl ester hydrochloride undergoes various chemical reactions including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-tryptophan and ethanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water and a strong acid or base as a catalyst.

Substitution: Common reagents include nucleophiles such as amines or alcohols under appropriate reaction conditions.

Major Products:

Hydrolysis: DL-Tryptophan and ethanol.

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

DL-Tryptophan ethyl ester hydrochloride is primarily utilized in pharmaceutical formulations. Its applications include:

- Peptide Synthesis : It serves as a precursor in the synthesis of peptides due to its reactive ester group, facilitating the formation of peptide bonds during chemical reactions .

- Drug Delivery Systems : The compound has been studied for its ability to enhance the solubility and bioavailability of poorly soluble drugs when used in lipidic cubic phases . This property allows for controlled release mechanisms in drug formulations.

Case Study: Lipidic Cubic Phase

A study demonstrated that this compound could be incorporated into lipidic cubic phases, improving the release profile of water-soluble drugs while maintaining stability . This application is particularly beneficial for formulating medications that require precise dosing and controlled absorption rates.

Biochemical Research

In biochemical research, this compound is employed to investigate interactions with biological membranes and proteins:

- Membrane Protein Crystallization : Research indicates that tryptophan derivatives, including this compound, influence the crystallization of membrane proteins by interacting with lipid bilayers . This interaction is critical for understanding protein structure and function within cellular membranes.

- Fluorescence Studies : The compound has been used in fluorescence spectroscopy to study protein folding and dynamics, providing insights into how tryptophan's position affects protein behavior .

Case Study: Protein Interaction

A study highlighted the use of this compound in examining the partitioning behavior of tryptophan derivatives in lipid bilayers, revealing significant enthalpic interactions that are crucial for protein functionality .

Nutritional Applications

This compound also finds applications in nutrition, particularly in dietary supplements aimed at enhancing serotonin levels:

- Mood Enhancement : As a precursor to serotonin, it is investigated for its potential role in mood regulation and the treatment of conditions like depression and anxiety .

- Sleep Disorders : The compound's ability to increase serotonin levels suggests its use in managing sleep disorders, as serotonin is a precursor to melatonin, a hormone that regulates sleep cycles.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of DL-Tryptophan ethyl ester hydrochloride involves its interaction with biological molecules, particularly proteins. The compound can mimic natural tryptophan residues, allowing it to be incorporated into proteins during synthesis. This incorporation can affect protein folding, stability, and function. Additionally, the ester group can be hydrolyzed to release tryptophan, which can then participate in various metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

DL-Tryptophan ethyl ester hydrochloride belongs to a family of tryptophan derivatives with varying ester groups and substitutions. Below is a comparative analysis with key analogs:

Key Observations :

- Ester Chain Length : Ethyl and methyl esters are more soluble in polar solvents compared to the octyl ester, which has enhanced lipophilicity for membrane-related studies .

- Chirality : The racemic DL-form (vs. enantiopure L-form) is preferred in bulk synthesis due to cost-effectiveness, though enantiopure derivatives are critical for targeted biological activity .

- Substitutions : α-Methylation in DL-α-methyltryptophan methyl ester hydrochloride introduces steric hindrance, altering receptor binding (e.g., tachykinin antagonism) compared to unmodified esters .

Stability and Commercial Availability

Actividad Biológica

DL-Tryptophan ethyl ester hydrochloride (CAS No. 6519-67-1) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes, including protein synthesis and neurotransmitter production. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and neurobiology.

- Molecular Formula : C₁₃H₁₆N₂O₂·HCl

- Molecular Weight : 268.74 g/mol

- Appearance : White to light yellow powder or crystals

Cardiovascular Effects

Research indicates that this compound exhibits significant effects on vascular smooth muscle. A study demonstrated that L-tryptophan ethyl ester (L-Wee) induces vasodilation in small mesenteric arteries by inhibiting voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells (VSMCs). This results in a rapid and transient decrease in mean arterial pressure (MAP) and heart rate (HR) when administered intravenously to male Sprague-Dawley rats . The vasodilatory effects are attributed to the endothelium-independent relaxation of resistance vessels, highlighting the compound's potential in managing hypertension.

| Parameter | L-Tryptophan Ethyl Ester | L-Tryptophan |

|---|---|---|

| MAP Reduction | Significant | Not significant |

| HR Reduction | Significant | Not significant |

| VOCC Inhibition IC50 | 12 µM | N/A |

Neurobiological Effects

DL-Tryptophan ethyl ester is also involved in neurotransmitter synthesis, particularly serotonin. As a precursor to serotonin, it may influence mood and behavior. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology, potentially aiding in the treatment of mood disorders .

Case Studies

- Vasodilation Mechanism Study

-

Tryptophan Derivatives Interaction with Membranes

- Objective : To explore how tryptophan derivatives interact with lipid bilayers.

- Findings : The study revealed that tryptophan and its derivatives, including DL-Tryptophan ethyl ester, exhibit specific partitioning behaviors that are crucial for their biological activity, influencing protein folding and function within membrane environments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DL-tryptophan ethyl ester hydrochloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of DL-tryptophan using ethanol in the presence of hydrochloric acid under reflux conditions . To optimize yield, monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purification via recrystallization from ethanol/water mixtures improves purity (>98%) . Control moisture levels to prevent hydrolysis of the ester bond during synthesis .

Q. How should researchers characterize the purity and identity of this compound?

Key analytical methods include:

- HPLC : Use reverse-phase C18 columns with UV detection at 280 nm (λmax for indole moiety) to assess purity (>99%) .

- Mass Spectrometry (MS) : Confirm molecular weight (268.74 g/mol) via electrospray ionization (ESI-MS) .

- FT-IR : Identify characteristic peaks (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) . Cross-validate results with commercial standards (e.g., CAS 6519-67-1) due to limited NIST reference data .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fine particles .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at room temperature (20–25°C) away from moisture and incompatible reagents (e.g., strong oxidizers) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

The compound is prone to hydrolysis, especially in aqueous solutions. Studies show hydrolysis rates increase at pH > 8.0, with complete degradation observed at pH 10.3 . Store lyophilized samples at -20°C for long-term stability. Avoid prolonged exposure to light to prevent photodegradation of the indole ring .

Q. How is this compound used in peptide synthesis?

The ethyl ester group acts as a carboxyl-protecting group, enabling selective coupling of the amino group in solid-phase peptide synthesis (SPPS). Deprotection is achieved via saponification (alkaline conditions) or enzymatic cleavage . Compare its reactivity with methyl ester analogs (e.g., DL-tryptophan methyl ester hydrochloride, CAS 5619-09-0) to optimize coupling efficiency .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound, and how are they quantified?

Use chiral HPLC columns (e.g., Chirobiotic T) or capillary electrophoresis with cyclodextrin additives to separate D- and L-isomers . Quantify enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or by derivatization with chiral reagents (e.g., Marfey’s reagent) followed by LC-MS analysis .

Q. What mechanistic insights explain the pH-dependent hydrolysis kinetics of this compound?

Hydrolysis follows a nucleophilic acyl substitution mechanism. Under acidic conditions (pH < 4), protonation of the ester carbonyl enhances water nucleophilicity. At neutral pH (6–8), the reaction is slowest due to balanced nucleophile and leaving group stability. Above pH 8, hydroxide ion attack dominates, accelerating ester cleavage . Kinetic studies using UV-Vis spectroscopy or NMR can model rate constants (kobs) .

Q. How do researchers design toxicology studies for this compound, and what endpoints are prioritized?

- In vitro assays : Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells at concentrations ≥1 mM .

- In vivo models : Administer doses (10–100 mg/kg) to rodents, monitoring acute toxicity (LD50) and organ-specific effects (e.g., neurotoxicity via open-field tests) .

- Metabolic profiling : Use radiolabeled isotopes (e.g., ¹⁴C) to track biodistribution and excretion pathways .

Q. How can contradictory data on compound purity and stereochemical composition be reconciled in collaborative studies?

Discrepancies often arise from batch-to-batch variability or insufficient analytical resolution. Mitigation strategies include:

- Interlaboratory validation : Share samples between labs using standardized HPLC protocols .

- Stereochemical verification : Cross-check with enantiopure standards (e.g., L-tryptophan ethyl ester hydrochloride, CAS 2899-28-7) .

- Documentation : Report CAS numbers (e.g., 6519-67-1 vs. 5619-09-0 for methyl ester) and synthesis routes to clarify structural variants .

Q. What advanced formulations improve the bioavailability of this compound in pharmacokinetic studies?

- Liposomal encapsulation : Enhances blood-brain barrier penetration for neuropharmacology research .

- Prodrug design : Modify the ester group to improve metabolic stability (e.g., tert-butyl esters) .

- In vivo dissolution testing : Use radiolabeled tracers (³H or ¹⁴C) to monitor absorption rates in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.